molecular formula C11H18Cl2N4O4 B8144821 Dexrazoxane (Hydrochloride)

Dexrazoxane (Hydrochloride)

カタログ番号: B8144821
分子量: 341.19 g/mol
InChIキー: YLJFHOXVLTVWCQ-KLXURFKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ADR-529(塩酸塩)の合成には、いくつかの重要なステップが含まれます。

工業生産方法

ADR-529(塩酸塩)の工業生産は、通常、同じ合成経路に従いますが、収量と純度を最適化した、より大規模な規模で行われます。 このプロセスでは、反応条件と精製工程を厳密に管理して、最終製品が医薬品基準を満たすようにする必要があります .

化学反応の分析

反応の種類

ADR-529(塩酸塩)は、いくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

ADR-529(塩酸塩)の加水分解によって生成される主な生成物は、活性型であり、鉄イオンに結合して有害なラジカルの生成を阻止します .

科学研究への応用

ADR-529(塩酸塩)は、科学研究において幅広い用途があります。

科学的研究の応用

Cardiotoxicity Prevention

Dexrazoxane is primarily used to prevent anthracycline-induced cardiotoxicity in various cancer treatments. Clinical studies have shown that dexrazoxane significantly reduces the incidence of congestive heart failure among patients receiving doxorubicin or epirubicin. For instance, a meta-analysis indicated a 76% reduction in the risk of congestive heart failure when dexrazoxane was administered from the first dose of anthracycline .

Extravasation Injury Management

In addition to its cardioprotective properties, dexrazoxane has been utilized to manage extravasation injuries caused by anthracycline chemotherapy. A clinical trial reported an efficacy rate of 98% in preventing ulceration following extravasation when dexrazoxane was administered promptly after injury .

Use in Specific Populations

Dexrazoxane has been evaluated for use in patients with preexisting cardiac conditions undergoing anthracycline therapy. A study involving patients with asymptomatic left ventricular systolic dysfunction demonstrated that dexrazoxane could be safely administered alongside chemotherapy without compromising oncologic outcomes .

Pediatric Applications

Dexrazoxane's applications extend to pediatric oncology, particularly in treating childhood cancers where anthracyclines are commonly used. A phase II clinical trial is underway to assess its effectiveness in preventing heart-related side effects in children receiving chemotherapy for blood cancers .

Adult Oncology Studies

In adult populations, dexrazoxane has been shown to reduce heart failure risk significantly among patients treated with doxorubicin, with a risk ratio of 0.22 reported in recent studies . The FDA has specifically approved dexrazoxane for use in metastatic breast cancer patients who have received high doses of doxorubicin.

Summary Table of Clinical Applications

ApplicationDescriptionEvidence Level
Cardiotoxicity PreventionReduces risk of congestive heart failure during anthracycline therapyHigh
Extravasation Injury ManagementPrevents ulceration from chemotherapy extravasationHigh
Use in Preexisting Cardiac ConditionsSafe for patients with existing cardiac dysfunction undergoing treatmentModerate
Pediatric OncologyEvaluating effectiveness in preventing heart-related side effectsOngoing Trials

特性

IUPAC Name

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJFHOXVLTVWCQ-KLXURFKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexrazoxane (Hydrochloride)
Reactant of Route 2
Dexrazoxane (Hydrochloride)
Reactant of Route 3
Dexrazoxane (Hydrochloride)
Reactant of Route 4
Dexrazoxane (Hydrochloride)
Reactant of Route 5
Dexrazoxane (Hydrochloride)
Reactant of Route 6
Reactant of Route 6
Dexrazoxane (Hydrochloride)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。